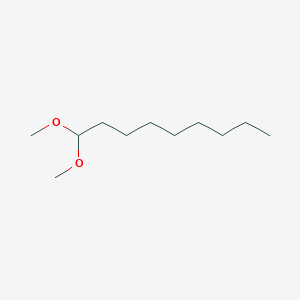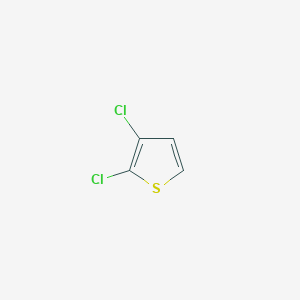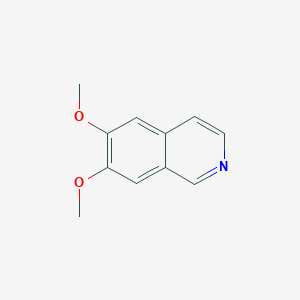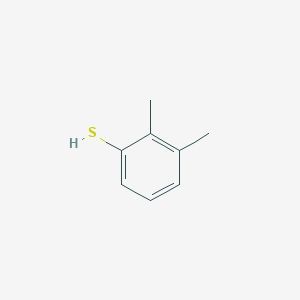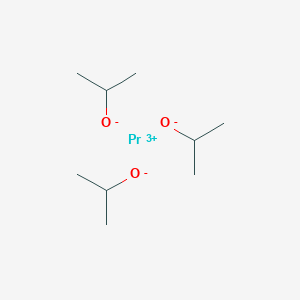
Praseodymium(III) isopropoxide
概要
説明
Praseodymium(III) isopropoxide is a chemical compound with the linear formula Pr(OCH(CH3)2)3 . It is composed of praseodymium and oxygen .
Synthesis Analysis
Praseodymium(III) complexes have been synthesized and characterized with various ligands such as octanoyl-DL-alaninates, octanoyl-DL-phenylalaninate, and octanoyl-DL-serinates . The elemental content and functional groups in the synthesized complexes were confirmed through elemental analysis, NMR, and FT-IR spectra .Molecular Structure Analysis
The praseodymium atom in Praseodymium(III) isopropoxide has a radius of 182 pm and a Van der Waals radius of 239 pm . It resembles the typical trivalent rare earths but can exhibit a +4 state when stabilized in a zirconia host .Chemical Reactions Analysis
Praseodymium(III) has been shown to be adsorbed from different nitric acid concentrations using Dowex ion exchanger . The adsorption efficiency decreased rapidly upon increasing nitric acid concentration from 0.50 to 3.0 M .Physical And Chemical Properties Analysis
Praseodymium has a density of 6.769 grams per cubic centimeter and a hardness of 5.4 on the Mohs scale . It also has a very high electrical resistivity, which makes it an excellent electrical conductor . Praseodymium is also highly magnetic, with a magnetic susceptibility of +2.3 x 10-6 cgs .科学的研究の応用
Recovery and Separation of Praseodymium (III)
Praseodymium(III) isopropoxide can be used in the recovery and separation of Praseodymium (III), Dysprosium (III), and Yttrium (III) from aqueous nitrate solutions . The process involves using hydrogenated Dowex 50WX8 resin for the recovery and separation . The maximum sorption capacity was found to be 30.0 mg/g for Pr (III) .
Catalyst in Organic Reactions
In the field of catalytic synthesis, Praseodymium(III) isopropoxide acts as a catalyst in organic reactions . It assists in the formation of desired compounds, enhancing the efficiency of the reaction .
Coating Material in Engineering
Praseodymium(III) isopropoxide finds use as a coating material in the engineering environment . It provides protective layers on surfaces, enhancing their durability .
Manufacturing of High-Strength Alloys
Praseodymium(III) isopropoxide is used in the manufacturing of high-strength alloys for aircraft engines . These alloys are known for their superior strength and resistance to high temperatures .
Production of Special Glasses and Ceramics
Praseodymium(III) isopropoxide is used in the production of special glasses and ceramics . These materials have unique properties that make them suitable for various applications .
Dopant in Fiber Optics and Laser Materials
Praseodymium(III) isopropoxide is used as a dopant in fiber optics and laser materials . As a dopant, it alters the properties of these materials, enhancing their performance .
作用機序
Target of Action
Praseodymium(III) isopropoxide is a chemical compound with the formula Pr(OCH(CH3)2)3 . It is primarily used in the field of materials science and chemistry. The compound’s primary targets are typically inorganic and organic substrates where it acts as a precursor for the deposition of praseodymium oxide .
Mode of Action
Praseodymium(III) isopropoxide interacts with its targets through a process known as chemical vapor deposition . In this process, the compound is vaporized and reacts with the substrate to form a thin film of praseodymium oxide . This reaction is typically facilitated by heat or ultraviolet light .
Biochemical Pathways
It plays a crucial role in the synthesis of praseodymium-doped materials . These materials have been used in various applications, including the degradation of organic pollutants like bisphenol A .
Pharmacokinetics
It’s important to note that the compound is considered hazardous, with safety information indicating it is flammable and corrosive .
Result of Action
The primary result of Praseodymium(III) isopropoxide’s action is the formation of praseodymium oxide films on substrates . These films have various applications, including the creation of praseodymium-doped glasses and ceramics, which are used in welding goggles and to color glass and ceramics yellow .
Action Environment
The efficacy and stability of Praseodymium(III) isopropoxide are influenced by several environmental factors. These include the temperature and pressure of the reaction environment, the presence of oxygen, and the nature of the substrate . Proper storage and handling are crucial to maintain the compound’s stability and effectiveness .
Safety and Hazards
Praseodymium(III) isopropoxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The global market for Praseodymium(III) isopropoxide is expected to witness significant growth in the coming years due to the increasing demand for high-performance materials in various sectors . Technological advancements and growing investments in research and development activities are further driving the market forward .
特性
IUPAC Name |
praseodymium(3+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Pr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVUKFKISBKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370095 | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) isopropoxide | |
CAS RN |
19236-14-7 | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)
![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)

